![molecular formula C20H33NO B12583052 N-(1-Phenyldodecan-2-YL)acetamide CAS No. 648908-40-1](/img/structure/B12583052.png)
N-(1-Phenyldodecan-2-YL)acetamide
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Overview
Description
N-(1-Phenyldodecan-2-YL)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group attached to a dodecane chain, which is further linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyldodecan-2-YL)acetamide typically involves the reaction of 1-phenyldodecan-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{(CH}2\text{)}{11}\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{(CH}2\text{)}{11}\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenyldodecan-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of 1-phenyldodecan-2-amine.
Substitution: Formation of nitro or sulfonated derivatives of the phenyl group.
Scientific Research Applications
N-(1-Phenyldodecan-2-YL)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Phenyldodecan-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: A simpler analog with a shorter alkyl chain.
N-(4-Methylphenyl)acetamide: Contains a methyl-substituted phenyl group.
N-(1-Phenylhexan-2-YL)acetamide: Similar structure with a shorter hexane chain.
Uniqueness
N-(1-Phenyldodecan-2-YL)acetamide is unique due to its longer dodecane chain, which may impart different physical and chemical properties compared to its shorter-chain analogs. This structural difference can influence its solubility, reactivity, and biological activity, making it a compound of interest for further research and applications.
Biological Activity
N-(1-Phenyldodecan-2-YL)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an acetamide derivative characterized by a long hydrophobic dodecane chain and a phenyl group. The structural formula can be represented as follows:
This unique structure contributes to its lipophilicity, which may influence its interaction with biological membranes and receptors.
Anticonvulsant Activity
Compounds related to acetamides have been evaluated for their anticonvulsant properties. For example, derivatives of N-phenylacetamide were tested for their efficacy in animal models of epilepsy, showing varied activity based on structural modifications . The lipophilicity of these compounds was linked to their ability to penetrate the central nervous system (CNS), which is crucial for anticonvulsant action. Given the structural similarities, this compound may also exhibit anticonvulsant properties.
The biological activity of this compound can be hypothesized based on its structural characteristics:
- Lipophilicity : The long hydrophobic chain may facilitate membrane penetration, enhancing interaction with lipid bilayers and membrane-bound proteins.
- Cytokine Modulation : Similar compounds have demonstrated the ability to modulate cytokine levels, suggesting that this compound could impact inflammatory pathways.
- Ion Channel Interaction : Acetamide derivatives have been shown to bind to voltage-sensitive sodium channels, indicating a possible mechanism for anticonvulsant activity.
Case Studies and Research Findings
While specific studies on this compound are scarce, related compounds provide insight into its potential effects:
Properties
CAS No. |
648908-40-1 |
---|---|
Molecular Formula |
C20H33NO |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
N-(1-phenyldodecan-2-yl)acetamide |
InChI |
InChI=1S/C20H33NO/c1-3-4-5-6-7-8-9-13-16-20(21-18(2)22)17-19-14-11-10-12-15-19/h10-12,14-15,20H,3-9,13,16-17H2,1-2H3,(H,21,22) |
InChI Key |
WIJWMFZTHDEVML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
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